Boc-L-beta-homoalanine

Catalog No.
S759652
CAS No.
158851-30-0
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoalanine

CAS Number

158851-30-0

Product Name

Boc-L-beta-homoalanine

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N

SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

158851-30-0;Boc-L-beta-homoalanine;(S)-3-((tert-Butoxycarbonyl)amino)butanoicacid;Boc-beta-Homoala-OH;MFCD00270345;(S)-N-Boc-3-aminobutyricacid;(3S)-3-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-3-(Boc-amino)butyricacid;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicacid;boc--Homoalanine;Boc--Homoala-OH;Boc-beta-homoalanine;Boc-l-b-homoalanine;Boc-?-HoAla-OH;(S)-3-(tert-Butoxycarbonylamino)butyricacid;AC1NWJCT;PubChem12102;Boc-L-3-Aminobutyricacid;14974_ALDRICH;SCHEMBL1372203;CHEMBL1222400;14974_FLUKA;CTK3J4736;MolPort-000-001-438;PYNDHEONPQYIAN-LURJTMIESA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide synthesis:

  • Boc-L-beta-homoalanine serves as a building block for the construction of peptides, chains of amino acids. Its specific structure allows for the incorporation of a methyl group (CH₃) into the peptide chain at a specific position, potentially altering the protein's function, stability, or other properties. This modification is particularly valuable for studying protein structure-function relationships [].
  • The "Boc" group (tert-butoxycarbonyl) attached to the molecule acts as a protecting group during peptide synthesis. It safeguards the amino group (NH₂) of beta-homoalanine, preventing unwanted reactions with other building blocks until it's removed at a later stage [].

Protein engineering:

  • Researchers utilize Boc-L-beta-homoalanine to introduce specific modifications into proteins. By incorporating this modified amino acid into the protein sequence, they can probe the effects of these changes on protein folding, stability, and activity. This approach helps understand the intricate relationship between protein structure and function [].
  • The presence of the methyl group in beta-homoalanine can subtly change the protein's local structure, potentially influencing interactions with other molecules or altering its susceptibility to enzymatic degradation [].

Studying protein-protein interactions:

  • Scientists sometimes employ Boc-L-beta-homoalanine to investigate protein-protein interactions. By strategically introducing this amino acid into one of the interacting proteins, they can gain insights into how the modification affects the binding affinity or specificity between the two proteins [].

Other potential applications:

  • Research is ongoing to explore the potential applications of Boc-L-beta-homoalanine in other areas of scientific research, such as the development of novel therapeutic agents or the study of enzyme mechanisms.

Boc-L-beta-homoalanine, chemically known as (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. With a molecular formula of C9_9H17_{17}N O4_4 and a molecular weight of approximately 203.24 g/mol, Boc-L-beta-homoalanine has demonstrated significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

  • Boc-β-hAla may cause irritation upon contact with skin, eyes, or respiratory system. Standard laboratory safety practices for handling chemicals should be followed [].
, primarily due to the reactivity of its Boc group and amino functionality:

  • Substitution Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), resulting in the formation of free beta-homoalanine.
  • Coupling Reactions: It is extensively utilized in peptide synthesis. The compound reacts with other amino acids or peptide fragments in the presence of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), facilitating the formation of peptide bonds .

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
  • Coupling: N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Boc-L-beta-homoalanine exhibits notable biological activity, particularly as a precursor for peptide synthesis. Its derivatives are being investigated for potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound's ability to influence protein synthesis pathways further underscores its importance in biological research .

The synthesis of Boc-L-beta-homoalanine typically involves the protection of the amino group of beta-homoalanine using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, similar synthetic routes are employed but scaled up with stringent quality control measures to ensure high purity and consistency .

Boc-L-beta-homoalanine has a wide range of applications:

  • Peptide Synthesis: It serves as a building block for complex peptides and peptide mimics.
  • Biological Research: Used to create peptide-based probes and inhibitors for studying various biological processes.
  • Medicinal Chemistry: Investigated for potential therapeutic applications in treating neurodegenerative diseases.
  • Industrial Use: Employed in the production of peptide-based drugs and diagnostic agents .

Research on Boc-L-beta-homoalanine includes interaction studies that focus on its role in biological systems. These studies often involve examining how this compound interacts with various receptors or enzymes related to neurodegenerative diseases. The findings suggest that its derivatives may modulate biochemical pathways associated with neuronal protection and repair .

Boc-L-beta-homoalanine can be compared with several similar compounds that share structural features or functional roles:

Compound NameMolecular FormulaUnique Features
Boc-L-alpha-alanineC3_3H7_7N O2_2Standard amino acid; simpler structure
Boc-L-gamma-aminobutyric acidC4_4H9_9N O2_2Involved in neurotransmission; GABA precursor
Boc-L-beta-cyanoalanineC6_6H8_8N O2_2Contains a cyano group; used for specific syntheses
Boc-L-beta-homophenylalanineC9_9H11_11N O2_2Contains a phenyl group; used in various peptide syntheses

Uniqueness: Boc-L-beta-homoalanine is distinguished by its beta-amino acid structure, which provides unique conformational properties beneficial for specific applications in drug design and development. Its ability to form stable peptides makes it particularly valuable compared to other amino acids that may not readily participate in similar reactions .

The systematic IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]butanoic acid, reflecting the S-configuration at the chiral center. The Boc group is attached to the amino moiety of the β-homoalanine skeleton, which features a four-carbon chain (butanoic acid) instead of the three-carbon chain found in canonical alanine.

Synonyms and Registry Identifiers

Common synonyms include:

  • (S)-3-(Boc-amino)butyric acid
  • Boc-β-Homoala-OH
  • N-tert-butoxycarbonyl-(3S)-3-methyl-β-alanine.
    Registry identifiers include MDL Number MFCD00270345 and PubChem CID 5706671.

Structural Features

  • Backbone: β-homoalanine (CH₂-CH(NHBoc)-CH₂-COOH).
  • Stereochemistry: The chiral center at C3 adopts an S-configuration, critical for peptide synthesis applications.
  • Protecting Group: The Boc group (tert-butoxycarbonyl) shields the amino group during solid-phase peptide synthesis (SPPS).

Chemical Nomenclature and Identification

Boc-L-beta-homoalanine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research [1]. The compound is systematically named as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid according to International Union of Pure and Applied Chemistry nomenclature standards [2] [19]. This designation reflects the stereochemical configuration at the third carbon position and the presence of the tert-butoxycarbonyl protecting group attached to the amino function [16].

The compound is registered under Chemical Abstracts Service number 158851-30-0, which serves as its unique chemical identifier in scientific databases and commercial catalogs [2] [3] [15]. Alternative systematic names include (S)-3-(Boc-amino)butyric acid and (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid, all of which refer to the same molecular entity [16] [21].

Common nomenclature variations encountered in the literature include Boc-L-β-homoalanine, Boc-β-HoAla-OH, and Boc-β-Homoala-OH [1] [2] [3]. These abbreviated forms are widely recognized in synthetic organic chemistry and peptide synthesis applications, though they maintain the same fundamental molecular identity [16].

Molecular Formula and Structural Composition

The molecular formula of Boc-L-beta-homoalanine is C₉H₁₇NO₄, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms [2] [3] [10]. This composition yields a molecular weight of 203.24 grams per mole, as calculated from standard atomic masses [2] [3] [10] [15].

The molecular structure consists of a four-carbon chain backbone derived from butyric acid, with an amino group protected by a tert-butoxycarbonyl group at the third carbon position [1] [21]. The stereochemistry is defined by the (S)-configuration at the chiral center, designating it as the L-enantiomer according to standard amino acid nomenclature conventions [2] [15] [16].

Structural Representation and Database Identifiers

The compound is catalogued in major chemical databases with specific identifier codes that facilitate accurate identification and retrieval [2] [3] [15]. The MDL number MFCD00270345 serves as a unique identifier in the Accelrys database system [2] [3] [15]. Additionally, the Beilstein Registry Number 6800577 provides access to historical and synthetic information within the Reaxys database [3] [15].

The International Chemical Identifier Key for Boc-L-beta-homoalanine is PYNDHEONPQYIAN-LURJTMIESA-N, which provides a standardized hash representation of the molecular structure [2] [16]. The corresponding Simplified Molecular Input Line Entry System notation is CC@@HNC(=O)OC(C)(C)C, which encodes the complete structural information including stereochemistry [3].

The full International Chemical Identifier string reads: InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 [3] [19]. This notation provides comprehensive structural information including connectivity, stereochemistry, and tautomeric state definitions.

Comprehensive Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₇NO₄ [2] [3] [10] [15]
Molecular Weight203.24 g/mol [2] [3] [10] [15]
CAS Number158851-30-0 [2] [3] [15] [16]
Physical FormSolid (crystalline powder) [1] [15] [16]
Color/AppearanceWhite to light yellow [1] [16]
Melting Point73-78°C (range reported) [15] [16]
Boiling Point339.5±25.0°C (predicted) [4] [16]
Density1.1±0.1 g/cm³ (predicted) [4] [16]
Flash Point159.1±23.2°C (predicted) [4]
Optical Rotation-17±2° (c=1, CHCl₃) [1] [15]
pKa4.43±0.10 (predicted) [16]
Water SolubilitySlightly soluble [16] [19] [26]
Organic Solvent SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone [16]

Stereochemical Configuration and Chirality

The compound exhibits chirality at the third carbon position of the butyric acid backbone, with the (S)-configuration defining its absolute stereochemistry [2] [15] [16]. This stereochemical designation places Boc-L-beta-homoalanine in the L-series of amino acids, consistent with naturally occurring amino acid configurations [15] [16].

The optical rotation of the compound has been measured as -17±2° when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [1] [15]. This negative rotation confirms the (S)-configuration and provides a practical method for enantiomeric purity assessment in synthetic preparations [15].

The stereochemical integrity of the compound is maintained under standard storage and handling conditions, making it suitable for stereoselective synthetic applications [15] [16]. The presence of the bulky tert-butoxycarbonyl protecting group provides additional steric hindrance that helps preserve the stereochemical configuration during chemical transformations [1] [21].

Protecting Group Characteristics

The tert-butoxycarbonyl protecting group represents a crucial structural feature that defines the chemical behavior and synthetic utility of this compound [1] [2] [3]. This protecting group is specifically designed to mask the reactivity of the amino function while maintaining stability under a wide range of reaction conditions [1] [21].

The protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents [21]. This selective deprotection capability makes the compound particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required [1].

XLogP3

0.9

Wikipedia

(S)-N-Boc-3-aminobutyric acid

Dates

Modify: 2023-08-15

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